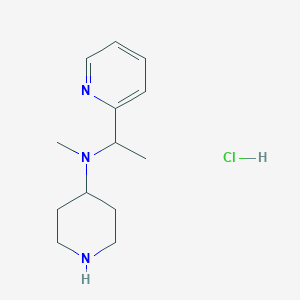
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN3 and its molecular weight is 255.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, often referred to as N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₂ClN₃
- Molecular Weight : Approximately 255.79 g/mol
- Structural Features : Contains a piperidine ring, a pyridine moiety, and a methyl group attached to the nitrogen atom, enhancing its solubility and biological activity.
The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and schizophrenia.
Proposed Mechanisms:
- Receptor Interaction : Likely engages in hydrogen bonding and other molecular interactions with target receptors, influencing their function.
- Biochemical Pathways : May modulate multiple biochemical pathways leading to diverse physiological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antipsychotic Potential : Similar compounds have shown efficacy in managing symptoms of psychosis, indicating this compound may have similar properties.
- Anxiolytic Effects : Investigations into its effects on anxiety-related behaviors suggest potential therapeutic benefits in anxiety disorders.
- Neurotransmitter Modulation : Influences levels of key neurotransmitters, potentially affecting mood and behavior.
Case Studies and Experimental Data
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing insights into how modifications affect biological activity. For example:
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:
- Absorption : Enhanced solubility due to hydrochloride salt form facilitates absorption.
- Distribution : Potential for widespread distribution due to lipophilic characteristics.
- Metabolism : Ongoing studies are needed to determine metabolic stability and pathways in human liver microsomes .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Clinical Trials : Evaluating the compound's effectiveness in human subjects with psychiatric disorders.
- Mechanistic Studies : Elucidating specific pathways affected by the compound to better understand its pharmacological profile.
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(13-5-3-4-8-15-13)16(2)12-6-9-14-10-7-12;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODGQAHFVNSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














